

GHS Hazard Classification of 4-(Methylsulfonyl)phenol: An In-Depth Technical Guide

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Compound of Interest

Compound Name: 4-(Methylsulfonyl)phenol

Cat. No.: B050025

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For Researchers, Scientists, and Drug Development Professionals

Introduction


4-(Methylsulfonyl)phenol, also known as p-hydroxyphenyl methyl sulfone, is a chemical compound utilized in various research and development applications. A thorough understanding of its hazard profile is crucial for ensuring laboratory safety and proper handling. This technical guide provides a comprehensive overview of the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals for **4-(Methylsulfonyl)phenol**, supported by available toxicological data and detailed experimental protocols for key hazard endpoints.

GHS Hazard Classification

The GHS classification for **4-(Methylsulfonyl)phenol** is summarized below, indicating its potential to cause significant health effects.

Signal Word: Warning

Pictogram:

-  alt text

Hazard Statements:

- H319: Causes serious eye irritation.[1] This classification is consistently reported, indicating a primary hazard associated with this compound.
- H315: Causes skin irritation.[1]
- H335: May cause respiratory irritation.[1]

Precautionary Statements:

A comprehensive set of precautionary statements is recommended for handling **4-(Methylsulfonyl)phenol**:

- Prevention: P261, P264, P271, P280
- Response: P302+P352, P304+P340, P305+P351+P338, P319, P321, P332+P317, P337+P317, P362+P364
- Storage: P403+P233, P405
- Disposal: P501

Toxicological Data Summary

The following tables summarize the available quantitative toxicological data for **4-(Methylsulfonyl)phenol**. It is important to note that while a comprehensive search was conducted, detailed experimental results for some endpoints were not publicly available.

Acute Toxicity

Endpoint	Route	Species	Value	Reference
LD50	Oral	Rat	3160 mg/kg	[2]

Other Toxicological Endpoints

Data for other key toxicological endpoints are largely qualitative or not available from the searched sources. The GHS classifications for skin and eye irritation are based on data that was not available in a quantitative format in the public domain.

Endpoint	GHS Classification	Data Availability
Skin Corrosion/Irritation	Category 2 (Irritant)	Qualitative
Serious Eye Damage/Irritation	Category 2 (Irritant)	Qualitative ^[1]
Respiratory or Skin Sensitization	Not Classified	No Data Available
Germ Cell Mutagenicity	Not Classified	No Data Available
Carcinogenicity	Not Classified	No Data Available
Reproductive Toxicity	Not Classified	No Data Available
Specific Target Organ Toxicity (Single Exposure)	Category 3 (Respiratory Irritation)	Qualitative ^[1]
Specific Target Organ Toxicity (Repeated Exposure)	Not Classified	No Data Available

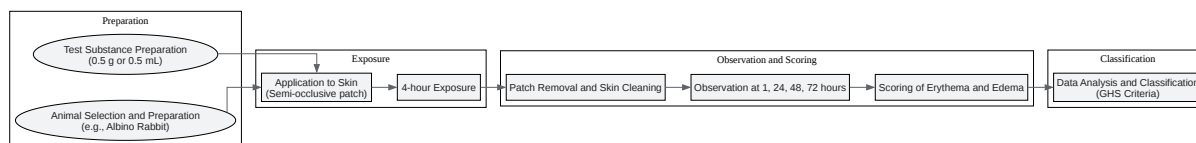
Experimental Protocols

Detailed methodologies for key toxicological experiments are outlined below, based on OECD guidelines. These protocols provide a framework for the generation of data required for GHS classification.

OECD Guideline 404: Acute Dermal Irritation/Corrosion

This test is designed to assess the potential of a substance to cause skin irritation or corrosion.

Experimental Workflow:



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OECD 404 Experimental Workflow

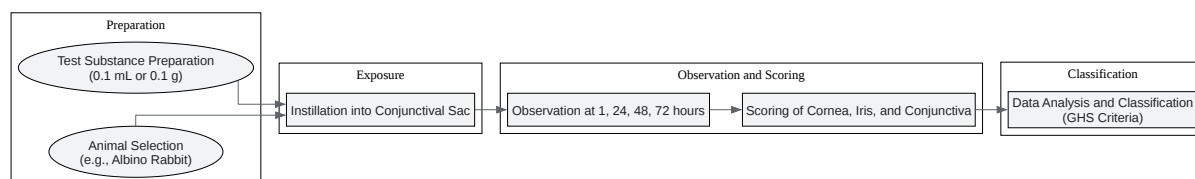
Methodology:

- **Animal Selection:** Healthy, young adult albino rabbits are typically used.
- **Test Substance Application:** Approximately 24 hours before the test, the animal's back is clipped free of fur. A dose of 0.5 g (for solids) or 0.5 mL (for liquids) of the test substance is applied to a small area of skin (about 6 cm²) and covered with a gauze patch and semi-occlusive dressing.
- **Exposure:** The dressing is left in place for 4 hours.
- **Observation:** After the exposure period, the patch is removed, and the skin is cleaned. The skin is then examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal. The reactions are scored according to a standardized scale.
- **Classification:** The scores are used to calculate a primary irritation index, which determines the GHS classification.

OECD Guideline 405: Acute Eye Irritation/Corrosion

This test evaluates the potential of a substance to cause eye irritation or damage.

Experimental Workflow:



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OECD 405 Experimental Workflow

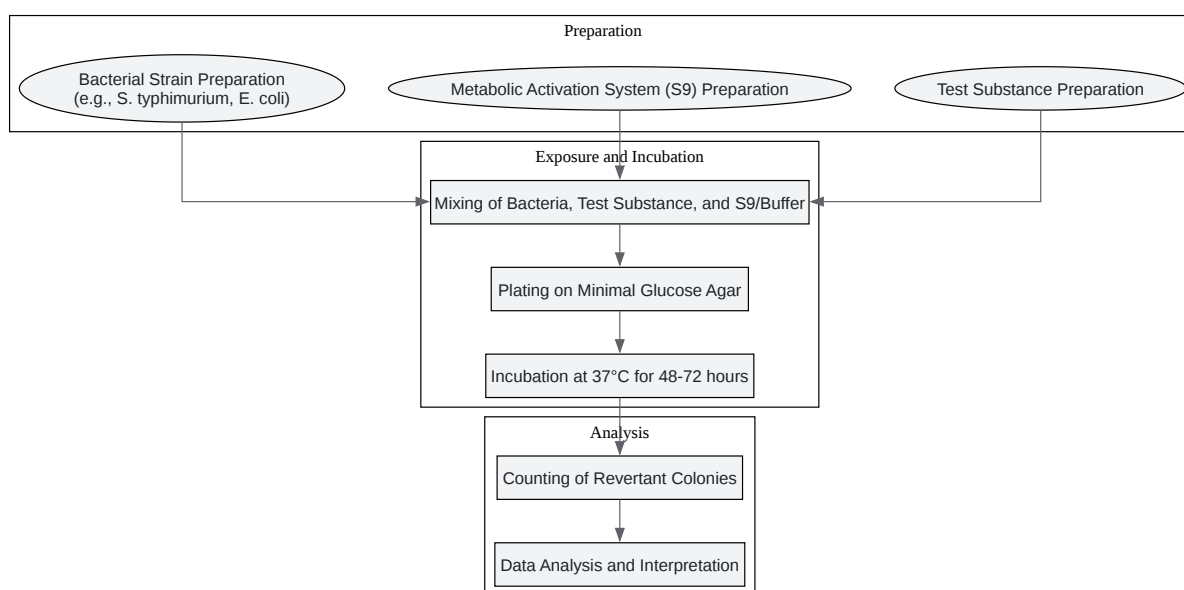
Methodology:

- **Animal Selection:** Healthy, adult albino rabbits with no pre-existing eye defects are used.
- **Test Substance Instillation:** A single dose of 0.1 mL (for liquids) or 0.1 g (for solids) of the test substance is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.
- **Observation:** The eyes are examined for ocular reactions at 1, 24, 48, and 72 hours after instillation. The cornea, iris, and conjunctiva are scored based on a standardized system.
- **Classification:** The severity and reversibility of the ocular lesions are used to determine the GHS classification.

OECD Guideline 471: Bacterial Reverse Mutation Test (Ames Test)

This in vitro test is used to assess the mutagenic potential of a chemical.

Experimental Workflow:

[Click to download full resolution via product page](#)*OECD 471 Experimental Workflow*

Methodology:

- **Bacterial Strains:** Histidine-requiring strains of *Salmonella typhimurium* and/or tryptophan-requiring strains of *Escherichia coli* are used.
- **Metabolic Activation:** The test is performed with and without a metabolic activation system (S9 fraction), typically derived from the livers of induced rats, to mimic mammalian metabolism.
- **Exposure:** The bacterial strains are exposed to various concentrations of the test substance in the presence or absence of the S9 mix.
- **Plating and Incubation:** The treated bacteria are plated on a minimal agar medium. Only bacteria that have undergone a reverse mutation to regain their ability to synthesize the essential amino acid will grow and form colonies. The plates are incubated at 37°C for 48-72 hours.
- **Evaluation:** The number of revertant colonies is counted. A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.

Conclusion

4-(Methylsulfonyl)phenol is classified under GHS as a substance that causes serious eye irritation, skin irritation, and may cause respiratory irritation. The available acute oral toxicity data in rats suggests low acute toxicity via the oral route. However, a comprehensive toxicological profile is not publicly available, highlighting the need for further testing to fully characterize its potential hazards, particularly concerning skin sensitization, genotoxicity, reproductive toxicity, and effects from repeated exposure. The experimental protocols provided herein serve as a guide for conducting such studies in accordance with internationally recognized guidelines. Researchers and drug development professionals should adhere to the recommended precautionary measures to ensure safe handling and mitigate potential risks.

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References

- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. oecd.org [oecd.org]
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